molecular formula C17H18N2O2 B14810461 2-(acetylamino)-N-ethyl-N-phenylbenzamide

2-(acetylamino)-N-ethyl-N-phenylbenzamide

Cat. No.: B14810461
M. Wt: 282.34 g/mol
InChI Key: FDDYRCAUNCYXLS-UHFFFAOYSA-N
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Description

2-(acetylamino)-N-ethyl-N-phenylbenzamide is an organic compound with a complex structure that includes an acetylamino group, an ethyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-ethyl-N-phenylbenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of N-ethyl-N-phenylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of alternative acylating agents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-ethyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(acetylamino)-N-ethyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(acetylamino)-N-methyl-N-phenylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(acetylamino)-N-phenylbenzamide: Lacks the ethyl group, leading to different chemical properties.

    N-ethyl-N-phenylbenzamide: Lacks the acetylamino group, affecting its reactivity and applications.

Uniqueness

2-(acetylamino)-N-ethyl-N-phenylbenzamide is unique due to the presence of both the acetylamino and ethyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-acetamido-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-3-19(14-9-5-4-6-10-14)17(21)15-11-7-8-12-16(15)18-13(2)20/h4-12H,3H2,1-2H3,(H,18,20)

InChI Key

FDDYRCAUNCYXLS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C

Origin of Product

United States

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